Simethicone

Pharmaceutical excipient Antifoam efficacy Comparative analysis

Simethicone [8050-81-5] is a mixture of polydimethylsiloxane (PDMS) fluid and silicon dioxide (silica), containing 90.5–99.0% PDMS and 4.0–7.0% silica. It functions as an antifoaming agent by reducing surface tension, causing foam bubbles to coalesce and collapse.

Molecular Formula C6H18O4Si3
Molecular Weight 238.46 g/mol
CAS No. 8050-81-5
Cat. No. B1680972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimethicone
CAS8050-81-5
SynonymsSimethicone;  Disflatyl;  Phazyme;  Simethicone;  Simeticone; 
Molecular FormulaC6H18O4Si3
Molecular Weight238.46 g/mol
Structural Identifiers
SMILESCO[Si](C)(C)O[Si](C)(C)C.O=[Si]=O
InChIInChI=1S/C6H18O2Si2.O2Si/c1-7-10(5,6)8-9(2,3)4;1-3-2/h1-6H3;
InChIKeyAMTWCFIAVKBGOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble in water
Insoluble in alcohol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Simethicone (CAS 8050-81-5): A Pharmaceutical-Grade Silicone Antifoam with Validated USP Defoaming Activity


Simethicone [8050-81-5] is a mixture of polydimethylsiloxane (PDMS) fluid and silicon dioxide (silica), containing 90.5–99.0% PDMS and 4.0–7.0% silica [1]. It functions as an antifoaming agent by reducing surface tension, causing foam bubbles to coalesce and collapse [2]. As a pharmaceutical excipient, it is used at 1–50 ppm in aqueous and non-aqueous systems [3], and its defoaming activity time in the USP compendial test does not exceed 15 seconds [4].

Why Simethicone Cannot Be Substituted with Dimethicone or Other Silicone Antifoams in Pharma and Bioprocessing


Simethicone is not interchangeable with dimethicone (pure PDMS) or other silicone-based antifoams due to its unique composition of PDMS and silica [1]. The presence of hydrophobic silica particles in simethicone is critical for its defoaming mechanism, enabling liquid film drainage and bubble rupture [2]. Head-to-head studies demonstrate that simethicone exhibits approximately 10× greater defoaming activity than dimethicone [3]. Furthermore, simethicone meets USP compendial standards for pharmaceutical use, whereas many industrial silicone antifoams lack the required purity, low volatility (<2% volatile silicones), and regulatory certifications (e.g., USP, FDA, Kosher) essential for pharma applications [4].

Simethicone (8050-81-5) Quantitative Differentiation Evidence vs. Dimethicone and Alternatives


10× Higher Defoaming Efficacy of Simethicone vs. Dimethicone: Head-to-Head Comparative Study

Simethicone demonstrates approximately 10-fold greater defoaming activity than dimethicone. A 2012 study using multiple assay methods quantified defoaming power (foam collapse) and foam inhibition. In the cylinder method, simethicone's defoaming power was 9.2× higher than dimethicone, and its foam inhibition was 1.6× higher. In the shake flask method, defoaming power was 12.2× higher, and foam inhibition was 1.3× higher [1].

Pharmaceutical excipient Antifoam efficacy Comparative analysis

USP-Compliant Rapid Defoaming: Activity Time ≤15 Seconds in Standardized Assay

Simethicone meets the USP defoaming activity specification, requiring a foam collapse time of ≤15 seconds in a standardized shaking test. The test uses a foaming solution (1 g octoxynol 9 in 100 mL water) and a test preparation of 200 mg simethicone in 50 mL tert-butyl alcohol [1]. This rapid defoaming time is a benchmark for pharmaceutical-grade antifoams.

Quality control Pharmaceutical standard USP monograph

Effective Antifoaming at Low Concentrations: In Vitro Dose-Finding Study Confirms ≥20 mg/100 mL Threshold

An in vitro bubble model demonstrated that simethicone at doses ≥20 mg/100 mL completely suppressed bubble formation, whereas lower doses (2 mg/100 mL) showed no appreciable effect [1]. This dose-response relationship guides procurement for endoscopic applications, where minimal effective dosing reduces potential residue build-up in scope channels.

Endoscopy Dose optimization In vitro model

Improved Mucosal Visibility in Upper Endoscopy: Placebo-Controlled RCT Shows Significant Benefit

In a multicenter, randomized, double-blind, placebo-controlled trial, premedication with simethicone (40–160 mg) significantly improved mucosal visibility during esophagogastroduodenoscopy (EGD) compared to placebo. Total mucosal visibility scores were lower (better) in all simethicone groups (mean 9.9–10.1) vs. placebo (14.2; P < 0.001) [1]. Procedure duration was also modestly reduced (2.89–2.96 min vs. 3.63 min; P < 0.001).

Clinical trial Gastroenterology Endoscopic visualization

Low Volatility and High Purity: Simethicone USP Contains <2% Volatile Silicones vs. Industrial Antifoams

Pharmaceutical-grade simethicone USP contains less than 2% volatile silicone compounds, a critical specification for sensitive pharmaceutical applications where volatile organics can compromise product stability or safety [1]. Industrial silicone antifoams often have higher volatile content and are not certified to compendial standards (USP, BP, IP) [1].

Pharmaceutical excipient Volatile content Regulatory compliance

Simethicone Residual Risk and Alternative Comparison: 98% Bubble Reduction with Water-Soluble Alternative

Simethicone leaves residues in endoscope channels that can promote biofilm formation, a limitation noted in clinical studies. A water-soluble alternative (GI-Ease) achieved bubble reduction sufficient for visualization in 98% (112/114) of colonoscopy cases without leaving silicone residues [1]. This comparative data highlights a specific trade-off: simethicone offers established antifoam efficacy but may increase reprocessing burden, whereas alternatives address residue concerns but lack long-term clinical validation.

Endoscope reprocessing Biofilm Alternative defoamer

Optimal Procurement and Application Scenarios for Simethicone (8050-81-5) Based on Quantitative Evidence


Pharmaceutical Manufacturing: Syrups, Suspensions, and Emulsions

Use simethicone USP at 1–50 ppm to control foam during mixing, filling, and maceration processes. Its rapid defoaming (≤15 seconds per USP assay) and low volatility (<2%) ensure product consistency and regulatory compliance [1]. This grade is preferred over industrial silicones due to its compendial acceptance and suitability for oral dosage forms [2].

Endoscopic Premedication for Enhanced Mucosal Visualization

Based on RCT data, administer simethicone doses of 40–160 mg in 2.4 mL saline 15–30 minutes before upper endoscopy to achieve significantly improved mucosal visibility (score reduction of ~4.1–4.3 points vs. placebo) and modestly reduced procedure time [3]. The in vitro dose-finding study supports a minimum effective concentration of 20 mg/100 mL in rinse solutions [4].

Fermentation and Bioprocessing Foam Control

In fermentation systems, simethicone effectively suppresses foam without interfering with microbial growth or downstream processing. Its low effective concentration (1–50 ppm) minimizes impact on process economics, and its USP-grade purity meets requirements for food and pharmaceutical bioprocessing [1].

Antiflatulent Formulations (Chewable Tablets, Oral Suspensions)

Simethicone is the only FDA-recognized safe and effective antiflatulent active ingredient [5]. Its proven defoaming activity, approximately 10× higher than dimethicone [6], makes it the preferred choice for OTC gas-relief products. Ensure the grade complies with USP monograph specifications for polydimethylsiloxane content (90.5–99.0%) and silica (4.0–7.0%) [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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